solubility of 3-Ethoxy-2-methylpropanoic acid in organic solvents
solubility of 3-Ethoxy-2-methylpropanoic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 3-Ethoxy-2-methylpropanoic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility of 3-ethoxy-2-methylpropanoic acid in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing solubility. It presents a detailed, field-proven experimental protocol for the accurate determination of solubility using the shake-flask method, coupled with robust analytical quantification techniques. While specific quantitative data for this compound is not widely published, this guide equips researchers with the necessary theoretical knowledge and practical methodologies to generate reliable solubility data in their own laboratories.
Introduction: Understanding 3-Ethoxy-2-methylpropanoic Acid
3-Ethoxy-2-methylpropanoic acid is a carboxylic acid with an ether linkage, a structure that imparts a unique combination of polarity and hydrogen bonding capabilities. Its molecular structure is presented below:
Molecular Formula: C₆H₁₂O₃ SMILES: CCOCC(C)C(=O)O Predicted XlogP: 0.5[1]
The presence of a terminal carboxylic acid group suggests that it will exhibit acidic properties and have the potential for strong hydrogen bonding, both as a donor (from the hydroxyl proton) and an acceptor (from the carbonyl and ether oxygens). The ethyl ether group and the methyl group introduce lipophilic character. This amphiphilic nature is central to its solubility profile across a range of organic solvents. Understanding this profile is critical for applications in chemical synthesis, formulation development, and as a potential building block in medicinal chemistry.
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. For 3-ethoxy-2-methylpropanoic acid, the key interactions to consider are:
-
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols like ethanol and methanol) are expected to be effective at solvating this molecule.
-
Dipole-Dipole Interactions: The carbonyl group (C=O) and the ether linkage (C-O-C) create significant dipole moments within the molecule. Polar aprotic solvents (e.g., acetone, acetonitrile, ethyl acetate) can engage in these interactions, contributing to solubility.
-
Van der Waals Forces: The alkyl portions of the molecule (the ethyl and methyl groups) will interact via weaker van der Waals forces. These interactions are dominant in nonpolar solvents (e.g., hexane, toluene).
The interplay of these forces dictates the extent to which 3-ethoxy-2-methylpropanoic acid will dissolve in a given organic solvent. A qualitative prediction of solubility based on these principles is presented in the table below.
Table 1: Predicted Qualitative Solubility of 3-Ethoxy-2-methylpropanoic Acid in Various Organic Solvents
| Solvent Class | Representative Solvents | Dominant Intermolecular Forces | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen Bonding, Dipole-Dipole | High | The solvent can act as both a hydrogen bond donor and acceptor, effectively solvating the carboxylic acid group. |
| Polar Aprotic | Acetone, Acetonitrile, DMSO, Ethyl Acetate | Dipole-Dipole | Moderate to High | These solvents can accept hydrogen bonds and engage in strong dipole-dipole interactions with the solute. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Van der Waals Forces | Low to Moderate | The nonpolar nature of these solvents does not favorably interact with the polar carboxylic acid group. Some solubility may be observed due to the ether and alkyl components. |
Experimental Determination of Equilibrium Solubility
To obtain quantitative solubility data, a robust and reproducible experimental method is essential. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound and is recommended by the OECD.[2][3][4]
Rationale for the Shake-Flask Method
The core principle of this method is to create a saturated solution of the compound in the solvent of interest by allowing sufficient time for equilibrium to be reached between the dissolved and undissolved solute.[3] This method is favored for its simplicity and accuracy when performed correctly. The extended equilibration time (typically 24-72 hours) ensures that the measured concentration represents the true thermodynamic solubility at the specified temperature.
Detailed Experimental Protocol
Materials and Equipment:
-
3-Ethoxy-2-methylpropanoic acid (high purity)
-
Selected organic solvents (analytical grade)
-
Sealed glass vials with PTFE-lined caps
-
Temperature-controlled orbital shaker or rotator
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)
Step-by-Step Procedure:
-
Preparation of the Slurry:
-
Add an excess amount of 3-ethoxy-2-methylpropanoic acid to a pre-weighed glass vial. The excess is crucial to ensure that a saturated solution is formed. A general guideline is to add at least twice the expected amount needed for saturation.
-
Record the exact mass of the compound added.
-
Add a known volume of the selected organic solvent to the vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker, set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (a minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium).
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow larger particles to settle.
-
To separate the undissolved solid from the saturated solution, centrifuge the vials at a moderate speed.[3][4]
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.
-
-
Sample Preparation for Analysis:
-
Accurately dilute the filtered saturated solution with the mobile phase to be used for HPLC analysis. The dilution factor should be chosen to bring the concentration within the linear range of the calibration curve.
-
Diagram of the Experimental Workflow
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Analytical Quantification
Accurate quantification of the dissolved 3-ethoxy-2-methylpropanoic acid is paramount. High-Performance Liquid Chromatography (HPLC) is a common and reliable method for this purpose.[3][5]
HPLC Method Development (A Starting Point)
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A mixture of an aqueous acidic buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The low pH of the mobile phase is important to keep the carboxylic acid in its protonated, less polar form, leading to better peak shape and retention.
-
Detection: Since the molecule lacks a strong chromophore, UV detection at a low wavelength (e.g., 210 nm) may be feasible. However, for higher sensitivity and selectivity, Mass Spectrometry (MS) detection is recommended.[5][6]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 5-10 µL.
Preparation of Calibration Standards
-
Prepare a stock solution of 3-ethoxy-2-methylpropanoic acid of a known concentration in the mobile phase.
-
Perform a series of serial dilutions to create at least five calibration standards that bracket the expected concentration of the diluted samples.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot the peak area versus the concentration to generate a calibration curve. A linear regression with an R² value > 0.99 is desirable.
Calculation of Solubility
-
Inject the diluted sample from the solubility experiment into the HPLC system and determine its peak area.
-
Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the concentration of the saturated solution.
Solubility (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution Factor
Conclusion
This guide has outlined the theoretical and practical considerations for determining the solubility of 3-ethoxy-2-methylpropanoic acid in organic solvents. By understanding the interplay of intermolecular forces, researchers can make informed predictions about its solubility behavior. The detailed shake-flask protocol and HPLC quantification method provided here offer a robust framework for generating high-quality, reproducible solubility data. This information is invaluable for the effective use of this compound in research and development, particularly in the pharmaceutical and chemical industries.
References
- Determining the water solubility of difficult-to-test substances A tutorial review.
- OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTI.
- Experiment 2 # Solubility - Bellevue College.
-
Procedure for Determining Solubility of Organic Compounds - Scribd. Available at: [Link]
- Method of quantification of carboxylic acids by mass spectrometry - Google Patents.
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. Available at: [Link]
-
3-ethoxy-2-fluoro-2-methyl-3-oxopropanoic acid - Chemical Synthesis Database. Available at: [Link]
- Classification of organic compounds By solubility.
-
Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - MDPI. Available at: [Link]
-
Quantitative Analysis of Acids by Capillary Zone Low Molecular Weight Carboxylic Electrophoresis/Conductivity Detection - Stanford University. Available at: [Link]
-
Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with inj - MOST Wiedzy. Available at: [Link]
-
High-accuracy water solubility determination using logK - KREATiS. Available at: [Link]
-
Determination of the Partition Coefficient n-octanol/water - Biotecnologie BT. Available at: [Link]
-
3-ethoxy-2-methylpropanoic acid (C6H12O3) - PubChemLite. Available at: [Link]
Sources
- 1. PubChemLite - 3-ethoxy-2-methylpropanoic acid (C6H12O3) [pubchemlite.lcsb.uni.lu]
- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotecnologiebt.it [biotecnologiebt.it]
- 5. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US7494822B2 - Method of quantification of carboxylic acids by mass spectrometry - Google Patents [patents.google.com]
